Tetraamine

描述

Evolution of Tetraamine Ligand and Complex Synthesis

The synthesis of this compound ligands has evolved significantly over time, with researchers developing various strategies to create ligands with tailored structures and properties. Early synthetic routes for tetraaminopyrimidine derivatives were established in the mid-20th century . The development of efficient synthetic pathways for these derivatives, particularly in the 1970s and 1980s, highlighted their growing importance in chemical synthesis .

Modern synthetic approaches often involve modular strategies, such as double reductive amination, which allow for the efficient preparation of symmetric this compound ligands from readily available starting materials meilerlab.org. Other methods include cycloaddition reactions, particularly for the synthesis of macrocyclic tetraamines like cyclen and cyclam royalsocietypublishing.orgresearchgate.net. Template synthesis methods have also been employed, especially for creating macrocyclic this compound complexes researchgate.net. The evolution of synthetic methodologies continues to focus on optimizing reaction conditions, improving yields, and developing scalable processes to access a wide variety of this compound ligands .

The synthesis of this compound complexes typically involves reacting the this compound ligand with a suitable metal salt. The resulting complex's structure and properties depend on the nature of both the metal ion and the ligand. For example, the reaction of Cu(II) with certain tripodal this compound ligands in the presence of thiosulfate (B1220275) can yield specific copper(II)-thiosulfate complexes acs.orgnih.govresearchgate.net. Similarly, chiral cyclam derivatives have been shown to coordinate with AuCl₃ to form novel tetra-coordinated Au(III) complexes beilstein-journals.org.

Fundamental Principles of this compound Coordination Chemistry

This compound ligands are polydentate ligands, meaning they can bind to a central metal ion through multiple donor atoms uomustansiriyah.edu.iquomustansiriyah.edu.iq. In the case of tetraamines, there are four potential nitrogen donor atoms. The coordination chemistry of tetraamines is governed by fundamental principles of metal-ligand interactions, including Lewis acid-Lewis base theory, where the metal ion acts as a Lewis acid (electron pair acceptor) and the this compound ligand acts as a Lewis base (electron pair donor) nou.edu.ng.

The electronic properties of the this compound ligand can also influence the coordination behavior and the properties of the resulting metal complex. Modifications to the ligand structure, such as the introduction of different donor groups or substituents, can tune the electron-donating ability of the ligand and affect the redox potentials of the metal center acs.orgscience.gov.

Classification and Structural Diversity of this compound Ligands

This compound ligands exhibit significant structural diversity, which can be broadly categorized into acyclic, macrocyclic, and tripodal types. This structural variation leads to different coordination properties and the formation of complexes with diverse geometries and stabilities.

Acyclic Tetraamines and their Stereochemical Considerations

Acyclic tetraamines are linear molecules containing four amine groups. Triethylenetetramine (B94423) (trien) is a common example of an acyclic this compound uomustansiriyah.edu.iquomustansiriyah.edu.iq. These ligands can coordinate to metal ions through their nitrogen atoms, forming multiple chelate rings. The flexibility of acyclic tetraamines allows for various coordination geometries, although the formation of stable complexes is often influenced by stereochemical factors. Different arrangements of the amine groups along the chain can lead to different possible coordination modes and the formation of isomers upon complexation with a metal ion.

Macrocyclic Tetraamines (e.g., Cyclen, Cyclam)

Macrocyclic tetraamines are cyclic molecules containing four nitrogen atoms within the ring structure. Cyclen (1,4,7,10-tetraazacyclododecane) and cyclam (1,4,8,11-tetraazacyclotetradecane) are well-known examples royalsocietypublishing.orgresearchgate.netcore.ac.uk. The cyclic nature of these ligands imposes conformational constraints, which can influence their coordination behavior and the stability of their metal complexes. Macrocyclic ligands are known for their ability to form highly stable complexes due to the macrocyclic effect.

Studies have been conducted on the coordination properties of cyclen and cyclam derivatives with various metal cations scirp.org. The size of the macrocycle cavity can be adjusted by altering the number of nitrogen and carbon atoms, which affects their coordination efficacy with different metal ions royalsocietypublishing.org. For example, cyclen derivatives have been shown to form stable complexes with Gd³⁺ ions, which are investigated as MRI contrast agents researchgate.net. Cyclam is known to bind strongly to many transition metal cations beilstein-journals.org.

Tripodal Tetraamines and their Unique Geometries

Tripodal tetraamines are ligands that possess a central atom (usually nitrogen) bonded to three arms, each containing an additional donor atom, typically nitrogen researchgate.net. This structure gives them a "tripod" or "mer" arrangement of donor atoms. Tris(2-aminoethyl)amine (B1216632) (tren) is a common tripodal this compound acs.orgnih.govscience.gov.

Tripodal tetraamines often bind to a single metal ion using all four nitrogen donor atoms researchgate.net. The rigid aryl backbone in some tripodal tetraamines can lead to five-coordinate, distorted trigonal bipyramidal complexes acs.org. When bound to four- and five-coordinate metal centers, these ligands can impose C₃ symmetry, leading to uncommon ligand field splitting patterns wikipedia.org. Six-coordinate octahedral complexes containing tripodal tetraamines invariably display cis geometries . The stereochemical features of these ligands are utilized in studies monitoring ligand substitution reactions .

Examples of tripodal tetraamines include tren, Bz₃tren, Me₆tren, and Me₃tren acs.orgnih.gov. The coordination chemistry of tripodal this compound ligands has been extensively reviewed, detailing their synthesis and the structural features of their metal complexes researchgate.net.

Overview of Current Research Frontiers in this compound Science

Current research in this compound chemistry spans a wide range of areas, driven by their versatile coordination properties and potential applications. One significant frontier is the development of new this compound ligands with tailored structures and functionalities for specific applications jst.go.jp. This includes incorporating different donor atoms, functional groups, or creating multi-metallic systems otago.ac.nzpublish.csiro.au.

The use of this compound complexes in catalysis is another active area of research. Metal complexes of tetradentate amines, such as those derived from tris(2-pyridylmethyl)amine (B178826) (TPA) and N,N'-bis(2-pyridylmethyl)-N,N'-dimethylethane-1,2-diamine (BPMEN), are being explored as catalysts for various organic transformations, including C-N bond formation via allylic amination of alkenes beilstein-journals.org. Gold(III) complexes with cyclam-based ligands have also shown high catalytic activity in certain reactions beilstein-journals.org.

This compound complexes are also being investigated for their potential in supramolecular chemistry, including the formation of supramolecular assemblies and the recognition of specific molecules or ions jst.go.jpnih.gov. The ability of certain this compound complexes, like Zn(II)-cyclen, to form complexes with anions in aqueous solution at neutral pH is being explored for developing receptors for biologically relevant anions nih.gov.

Furthermore, research continues into the fundamental coordination chemistry of tetraamines with various metal ions, including transition metals and lanthanides, to understand the factors influencing complex stability, geometry, and reactivity acs.orgnih.govresearchgate.net. This includes studying the structural diversity of complexes formed with different this compound ligands and metal centers rsc.org.

The synthesis and characterization of novel tripodal this compound ligands incorporating heterocyclic donors, such as pyrazolyl and triazolyl units, and their complexation with metals like cobalt, copper, and zinc are also current research focuses otago.ac.nzpublish.csiro.au.

Current research also includes exploring the thermal decomposition of this compound complexes, such as tetraammineplatinum(II) chloride, to understand their stability and decomposition pathways akjournals.com.

属性

分子式 |

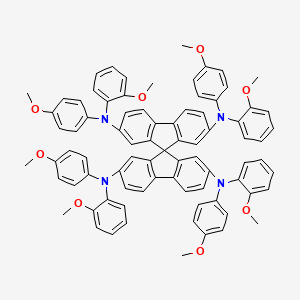

C81H68N4O8 |

|---|---|

分子量 |

1225.4 g/mol |

IUPAC 名称 |

2-N,2-N',7-N,7-N'-tetrakis(2-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |

InChI |

InChI=1S/C81H68N4O8/c1-86-61-37-25-53(26-38-61)82(73-17-9-13-21-77(73)90-5)57-33-45-65-66-46-34-58(83(54-27-39-62(87-2)40-28-54)74-18-10-14-22-78(74)91-6)50-70(66)81(69(65)49-57)71-51-59(84(55-29-41-63(88-3)42-30-55)75-19-11-15-23-79(75)92-7)35-47-67(71)68-48-36-60(52-72(68)81)85(56-31-43-64(89-4)44-32-56)76-20-12-16-24-80(76)93-8/h9-52H,1-8H3 |

InChI 键 |

KSSJBGNOJJETTC-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC=CC=C8OC)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C1=CC=CC=C1OC |

产品来源 |

United States |

Synthetic Methodologies for Tetraamine Ligands and Complexes

Design and Synthesis of Novel Acyclic Tetraamine Architectures

Acyclic tetraamines are linear molecules containing four amine groups. Their synthesis often involves sequential reactions to build the desired carbon chain and incorporate the nitrogen donors.

Multi-Step Organic Synthesis Routes

The construction of acyclic this compound frameworks typically relies on multi-step organic synthesis, where a series of reactions are performed to assemble the target molecule from simpler precursors. This can involve reactions such as alkylation of amines, reduction of nitro or cyano groups, and amidation followed by reduction. For instance, the synthesis of certain acyclic amino-amido ligands has been achieved through amidation of C-functionalized malonates with diamines, followed by reduction of nitro or cyano groups. uct.ac.za Another approach involves the synthesis of this compound dioxo and trioxo ligands from amino acids like glycine, L-valine, and L-lysine using classical peptide synthesis methodologies. uct.ac.za

Table 1: Examples of Multi-Step Synthesis Steps for Acyclic Tetraamines (Illustrative)

| Step | Reaction Type | Precursor Functional Group | Product Functional Group |

| Step 1 | Amidation | Ester/Carboxylic Acid | Amide |

| Step 2 | Reduction | Nitro/Cyano | Amine |

| Step 3 | Alkylation | Amine | Substituted Amine |

Note: This table is illustrative and represents common transformations in multi-step synthesis. Specific reactions and functional groups will vary depending on the target molecule.

Functionalization Strategies for Tunable Properties

Functionalization of acyclic tetraamines is crucial for tuning their electronic, steric, and coordination properties. This can involve introducing various substituents onto the nitrogen atoms or the carbon backbone. Strategies include N-alkylation, acylation, and the incorporation of pendant arms containing additional donor atoms or reactive sites. springernature.com Regioselective functionalization is often a key challenge, especially in molecules with multiple similar reactive sites. For example, regioselective N-monofunctionalization of bisaminals derived from linear tetraamines has been achieved using Michael-type addition with acrylonitrile, followed by reduction to yield dissymmetrical pentaamines. researchgate.net This highlights the use of protecting groups or clever synthetic design to control the site of functionalization.

Advanced Synthetic Approaches for Macrocyclic Tetraamines

Macrocyclic tetraamines, where the four nitrogen atoms are part of a ring structure, offer unique preorganization and stability compared to their acyclic counterparts. Their synthesis often requires specialized techniques to favor ring formation over polymerization.

Template-Directed Macrocyclization Reactions

Template-directed synthesis is a powerful strategy for the efficient construction of macrocyclic tetraamines. acs.orgresearchgate.netnih.gov A metal ion or another species acts as a template, bringing the reactive ends of a linear precursor into proximity, thereby promoting intramolecular cyclization. This minimizes competing intermolecular polymerization reactions. A classic example is the synthesis of cyclam (1,4,8,11-tetraazacyclotetradecane) from a linear this compound and glyoxal (B1671930) in the presence of a nickel(II) template. acs.orgcore.ac.uk The nickel(II) ion coordinates to the this compound and the dicarbonyl compound, holding them in the correct orientation for ring closure. After the macrocycle is formed, the metal template can be removed. acs.org

Different metal ions can serve as templates, and the choice of template can influence the size and conformation of the resulting macrocycle. acs.orgresearchgate.net Non-metal templates, such as those utilizing hydrogen bonding networks, have also been employed to direct macrocyclization. mdpi.com

Table 2: Role of Metal Template in Cyclam Synthesis (Barefield's Method) acs.org

| Component | Role in Synthesis |

| Linear this compound | Ligand Precursor |

| Glyoxal | Ring-forming Reagent |

| Ni(II) Salt | Metal Template |

| Result | Favors Macrocyclization |

Post-Synthetic Modification of Macrocyclic this compound Frameworks

Post-synthetic modification (PSM) involves chemically altering a pre-formed macrocyclic this compound. This approach allows for the introduction of diverse functionalities without the need to redesign the entire macrocyclization route for each new derivative. rsc.orgnih.gov PSM can be applied to modify the nitrogen atoms within the ring, the carbon backbone, or pendant groups. Examples include regioselective alkylation or acylation of the amine nitrogen atoms in the macrocycle. researchgate.net PSM can also be used to alter the properties of macrocyclic receptors, such as their cavity size or binding characteristics. rsc.orgnih.gov For instance, a study demonstrated the post-synthetic modification of a tetraimidazolium macrocycle through regioselective imidazolium (B1220033) ring-opening under mild basic conditions, leading to new isomeric macrocycles with altered binding behavior. rsc.orgnih.gov

Synthesis of Tripodal this compound Ligands and Their Derivatives

Tripodal this compound ligands are characterized by a central atom (usually nitrogen) bonded to three arms, each containing an amine donor, and a fourth donor often located at the central atom or on one of the arms. researchgate.netotago.ac.nz These ligands possess a defined three-dimensional structure that is advantageous for coordinating metal ions in specific geometries. researchgate.net

The synthesis of tripodal tetraamines typically involves the reaction of a central core molecule with three arms containing the necessary functional groups, or the sequential addition of arms to a core. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a click chemistry approach, has proven effective for the synthesis of tripodal this compound ligands incorporating triazole units. otago.ac.nzpublish.csiro.au This method is known for its efficiency, selectivity, and tolerance of various functional groups, allowing for the facile generation of ligands with different peripheral functionalities or multiple metal-binding sites. otago.ac.nzpublish.csiro.au

Another approach involves the condensation of a tripodal this compound with aldehydes or ketones to form Schiff base ligands, which can then be reduced to the corresponding saturated amine ligands. mdpi.com The nature of the donor atoms on the arms influences the choice of synthetic methodology. researchgate.net Research has also explored the synthesis of tripodal ligands with mixed donor sets, such as those incorporating pyrazolyl and triazolyl donors. otago.ac.nzpublish.csiro.au

Table 3: Synthesis of a Tripodal this compound via CuAAC (Illustrative based on literature) otago.ac.nzpublish.csiro.au

| Step | Reaction Type | Key Reagents | Ligand Component Added |

| Step 1 | CuAAC Cycloaddition | Alkyne, Azide (B81097), Cu(I) | Triazole Arm |

| Step 2 | (Repeat as needed) | Additional Arms | |

| Step 3 | (Further Modification) | (Optional) | Functionalization |

Note: This table is a simplified representation. The actual synthesis may involve protection/deprotection steps and other transformations.

Detailed research findings in the synthesis of tripodal tetraamines include the successful preparation of ligands with varying arm lengths and the incorporation of different heterocyclic donor atoms. researchgate.netotago.ac.nz Studies have also investigated the coordination chemistry of these ligands with various metal ions, revealing how ligand structure influences complex formation and properties. researchgate.netotago.ac.nzresearchgate.netnih.gov For example, the synthesis and characterization of iron complexes with tripodal this compound ligands like TPA (tris(2-pyridylmethyl)amine) have been reported, demonstrating their application as catalysts. beilstein-journals.org

Strategies for Incorporating Heterocyclic Donor Atoms

The incorporation of heterocyclic donor atoms into this compound ligands allows for tuning their electronic and steric properties, influencing their coordination behavior and the resulting metal complex characteristics. Novel tripodal this compound ligands incorporating three heterocyclic donors, such as pyrazolyl, pyridyl, imidazolyl, or 1,2,3-triazolyl rings, have been synthesized. otago.ac.nz These ligands often contain a tertiary nitrogen atom bonded to three arms, each featuring an N-donor atom, typically through methylene (B1212753) linkers. researchgate.net

One approach involves the condensation of polyamines, such as tris(2-aminoethyl)amine (B1216632) (tren) or tris(3-aminopropyl)amine (B1583958) (tpt), with functionalized aldehydes or ketones containing heterocyclic moieties. For instance, the condensation of tris(3-aminopropyl)amine with salicylaldehyde (B1680747) or 4-hydroxysalicylaldehyde yields potentially heptadentate Schiff-base ligands with N4O3 donor sets. researchgate.netscience.gov Similarly, the reaction of tripodal this compound ligands like tren, (2-aminoethyl)bis(3-aminopropyl)amine (ppe), and tpt with 5-methoxysalicylaldehyde has led to the synthesis of potentially heptadentate Schiff base ligands. science.gov

Another strategy utilizes building blocks that already contain heterocyclic rings. For example, a tripodal this compound ligand incorporating a pyridine (B92270) ring (L22py) has been synthesized and characterized. The synthesis of this ligand involved the preparation of bis(2-phthalimidoethyl)(pyridine-2-ylmethyl)amine, followed by subsequent steps to obtain the final this compound.

The resulting ligands can be complexed with various metal ions, including cobalt, copper, and zinc, and their structures characterized crystallographically. otago.ac.nz The coordination of these ligands to metal centers can stabilize otherwise unstable ligand structures, such as pyrazolylmethylamino moieties, which can undergo N-dealkylation in protic solvents when uncoordinated. otago.ac.nz

Asymmetric Synthesis and Chiral Induction in this compound Ligands

Asymmetric synthesis and chiral induction in this compound ligands are crucial for developing catalysts and reagents used in enantioselective transformations. Chiral ligands, including chiral tetraaza ligands, are employed with metal catalysts to transfer chirality and create new chiral centers in molecules. slideshare.netresearchgate.net Chiral induction refers to the formation of an excess of one enantiomer from an achiral or racemic substrate using a chiral catalyst or reagent. slideshare.net

The synthesis of chiral this compound ligands often involves using chiral building blocks or employing asymmetric synthetic methodologies. For instance, a tetradentate tripodal ligand containing a chiral center and three different coordinating arms has been designed and synthesized. researchgate.net Its complexation properties with metal ions like Zn(II) and Cu(I) have been studied, showing the formation of diastereomers and highlighting the influence of metal coordination on the configuration of the central tertiary amine. researchgate.net

Chiral heterocyclic structures, such as those based on 3-aminopyrrolidines, 3-aminotetrahydrothiophenes, and 3-aminotetrahydrofurans, have been synthesized and evaluated as chiral ligands. researchgate.net Their corresponding lithium amides have been used as chiral ligands in asymmetric additions, demonstrating that the sense of induction can depend on the absolute configuration of a specific carbon center in the ligand. researchgate.net

Asymmetric synthesis can also be achieved through catalytic approaches utilizing chiral ligands. For example, iridium-catalyzed direct asymmetric reductive amination has been enabled by using bulky and tunable phosphoramidite (B1245037) ligands, leading to the efficient synthesis of chiral β-arylamines with high enantioselectivity. rsc.org While not exclusively tetraamines, this illustrates the principle of using chiral ligands to induce asymmetry in amine synthesis.

Achieving asymmetric induction in certain reactions, such as the nitroso-ene reaction catalyzed by iron complexes of tetramine (B166960) ligands, can be challenging, and in some cases, racemic products are observed even when using chiral tetramine ligands like (R,R')-PDP. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of Tetraamines

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing or eliminating the use and generation of hazardous substances. sigmaaldrich.comresearchgate.net This includes searching for environmentally friendly reaction media, increasing reaction rates, and lowering reaction temperatures. sigmaaldrich.com Several principles are particularly relevant to the sustainable synthesis of tetraamines, such as preventing waste, maximizing atom economy, using less hazardous chemicals and solvents, designing for energy efficiency, and utilizing catalysis. sigmaaldrich.comyale.eduacs.org

Solvent-Free and Aqueous-Phase Synthetic Methods

Solvent-free and aqueous-phase synthetic methods align with green chemistry principles by reducing or eliminating the need for often hazardous organic solvents. Solvent-free mechanochemical reactions, for example, using ball milling, have emerged as a promising alternative to traditional solution-based chemistry. mdpi.comrsc.org This approach minimizes waste production and can facilitate reactions that are difficult to achieve in solution. rsc.org While the provided search results specifically mention solvent-free synthesis of other compound classes like tetrazines and biphenyltetracarboxydiimides mdpi.comrsc.org, the principle is applicable to this compound synthesis.

Aqueous-phase synthesis utilizes water as the solvent, which is abundant, non-toxic, and environmentally benign. The efficiency of reactions in aqueous media can sometimes be improved by using ligands that enhance the solubility and stability of catalysts. mdpi.com For instance, ligand-free copper(I)-catalyzed azide-alkyne cycloaddition reactions can be performed in water. mdpi.com The synthesis of certain this compound ligands or their precursors can also be conducted in aqueous environments or involve aqueous work-up procedures. chemmethod.comorgsyn.org For example, the synthesis of 1,4,7,10-tetraazacyclododecane (B123705) involves steps in aqueous solutions. orgsyn.org

Catalytic Approaches to this compound Construction

Catalytic approaches are central to green chemistry as they utilize catalytic reagents, which are often superior to stoichiometric reagents due to reduced waste generation and increased efficiency. yale.eduacs.org Various catalytic methods are employed in the construction of this compound frameworks or their precursors.

Hydrogenation of nitriles is a common catalytic method for synthesizing amines, including polyamines like triethylenetetramine (B94423) (TETA). google.com This process typically involves hydrogenating amino nitriles, such as ethylenediaminediacetonitrile (EDDN), in the presence of a catalyst, often supported metal oxides like Al2O3, SiO2, ZrO2, TiO2, or carbon. google.com The catalysts are usually activated by reduction in a hydrogen-containing gas stream. google.com

Metal complexes of this compound ligands themselves can act as catalysts in various reactions. For example, iron complexes of tetradentate amines like tris(2-pyridylmethyl)amine (B178826) (TPA) and N,N'-bis(2-pyridylmethyl)-N,N'-dimethylethane-1,2-diamine (BPMEN) catalyze allylic hydroxyamination of alkenes. beilstein-journals.org A novel this compound-iron complex has also been reported as a catalyst for the cyclization of propylene (B89431) oxide with carbon dioxide to form propylene carbonate, demonstrating high catalytic activity. researchgate.net

Dual catalysis strategies, where two different catalytic species are used, are also being explored in organic synthesis. acs.org This can involve a photocatalyst and a separate catalyst species to manipulate the reactivity of intermediates. acs.org While the specific example provided involves a flavin-derived photocatalyst with a this compound binding site that chelates Mg2+, it illustrates the potential for this compound structures to be part of catalytic systems. acs.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Ligand Synthesis

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a prominent example of "click chemistry," is a powerful and widely used tool for constructing complex molecules due to its high efficiency, reliability, and tolerance of various functional groups. mdpi.commdpi.combiochempeg.com This reaction involves the joining of an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring, catalyzed by copper(I) species. mdpi.combeilstein-journals.org

CuAAC has been effectively utilized in the synthesis of this compound ligands, particularly those incorporating triazole rings as heterocyclic donor atoms. Mixed pyrazolyl-1,2,3-triazolyl ligands, which are tripodal this compound (N4) ligands, have been readily synthesized using the functional group tolerant CuAAC reaction. otago.ac.nz These ligands can then be complexed with metal ions like cobalt(III). otago.ac.nz CuAAC allows for the synthesis of ligands with different types of binding pockets, enabling sequential metallation. otago.ac.nz

The CuAAC reaction is typically catalyzed by copper(I) salts, often generated in situ from copper(II) salts in the presence of a reducing agent like sodium ascorbate. mdpi.com The reaction can be performed in various solvents, including organic solvents and aqueous media. mdpi.combeilstein-journals.org Ligands can be added to enhance the solubility and stability of the copper catalyst in aqueous media. mdpi.com

While copper is the most common catalyst for this cycloaddition, other metals like silver, gold, and ruthenium have also been explored, although evidence suggests that the catalytic activity of some silver complexes in CuAAC may arise from trace copper contamination. researchgate.net

The CuAAC reaction is a valuable strategy in the design and synthesis of diverse this compound ligands, offering a modular and efficient approach to incorporate triazole units and create complex coordination environments.

Coordination Chemistry of Tetraamine Ligands and Metal Complexes

Metal Ion Binding Affinity and Selectivity of Tetraamines

Tetraamine ligands exhibit varying affinities and selectivities towards different metal ions, which are influenced by a combination of factors including the nature of the metal ion, the structure of the this compound ligand, and the surrounding environment. The interaction between metal ions and ligands is often strong and selective, forming coordination complexes with unique shapes and properties. nih.gov The selectivity of a binding site for a metal ion is often inversely proportional to the concentration of that ion in the environment. mdpi.com Key factors influencing metal ion binding include the charge, size, and electronic configuration of the metal ion, as well as the size, charge, and basic strength of the ligand. slideshare.net

The chelate effect, arising from the binding of a polydentate ligand to a metal center through multiple donor atoms, is a primary contributor to the enhanced stability of this compound complexes. nih.govslideshare.netlibretexts.org This effect is maximized when the number and size of the chelate rings are optimized to minimize steric strain upon metal binding. nih.gov While a high affinity for a particular metal ion is characteristic, it does not always imply exclusivity, as many metal ions share similar properties that can lead to binding with considerable affinity. nih.gov

Thermodynamic and Kinetic Aspects of this compound-Metal Complex Formation

The stability of metal complexes can be described from both thermodynamic and kinetic perspectives. Thermodynamic stability refers to the tendency of a complex to exist under equilibrium conditions, reflecting the extent to which it will form or be converted into another complex. youtube.comscribd.com This is quantitatively represented by formation constants, also known as stability constants, which are the equilibrium constants for the complex formation reaction. youtube.comscribd.com The strength of the metal-ligand interaction is directly related to thermodynamic stability. youtube.com

Kinetic stability, on the other hand, relates to the reactivity of metal complexes and the rate at which ligand exchange reactions occur. slideshare.netyoutube.comscribd.com Complexes are classified as labile if ligand exchange is rapid and inert if it is slow. slideshare.net Lability is influenced by factors such as the metal ion's size, charge, and d-electron configuration. slideshare.net

Studies on the kinetics of ligand substitution in metal complexes with this compound ligands, such as copper(II) complexes with tripodal tetraamines, have revealed different reactivity patterns. acs.org For example, the substitution of water by pyridine (B92270) in a copper(II) complex with trimethylated tren showed a specific second-order rate constant and activation parameters (ΔH‡ and ΔS‡), indicating the energy barrier and molecularity of the reaction. acs.org

While specific data for a wide range of this compound complexes across all these parameters is vast and depends heavily on the specific ligand and metal, the general principles of thermodynamic stability (governed by formation constants) and kinetic stability (governed by reaction rates) are fundamental to understanding this compound-metal complex formation.

Chelate Ring Strain and its Influence on Complex Stability

The formation of chelate rings is a key feature of polydentate ligands like tetraamines, and the size and conformation of these rings significantly impact the stability of the resulting metal complexes. Chelate rings formed by two donor atoms from the same ligand binding to a metal center are generally favorable. nih.govlibretexts.org

Five-membered chelate rings are often considered the most stable due to minimal bond angle strain and favorable torsional angles. libretexts.org Six-membered chelate rings are also relatively stable, though generally less so than five-membered rings. libretexts.org The stability decreases significantly for rings smaller than five or larger than six members due to increased ring strain. libretexts.org

Adjacent chelate rings formed by polydentate ligands can introduce unfavorable steric strain, which can be relieved in ligands containing a combination of five- and six-membered rings. nih.gov For example, studies comparing this compound ligands with different chain lengths between amine groups have shown that those forming five-membered chelate rings can lead to higher complex stability. researchgate.net The presence of specific structural features within the ligand, such as phosphinic acid moieties in some this compound derivatives, can also influence basicity and, consequently, complex stability. researchgate.net

pH-Dependent Coordination Behavior and Protonation Studies

The coordination behavior of this compound ligands is highly dependent on the pH of the solution. Amine groups are basic and can be protonated at lower pH values, reducing their ability to coordinate with metal ions. fiveable.me As the pH increases, the amine groups deprotonate, making their lone pairs available for metal binding. fiveable.me

Protonation constants (pKa values) characterize the basicity of the amine groups in the free ligand and indicate the pH range over which protonation and deprotonation occur. researchgate.net The pKa values of this compound ligands are crucial for predicting their speciation at different pH values and understanding their metal binding capabilities. acs.orgresearchgate.net

The formation of metal complexes with tetraamines is often accompanied by the release of protons, and thus, complex formation is favored at higher pH values where the ligand is deprotonated. fiveable.me Conversely, at lower pH, competition between protons and metal ions for the amine donor atoms reduces the extent of metal complex formation. fiveable.me

Geometrical Isomerism and Stereochemical Control in this compound Complexes

This compound ligands can form metal complexes that exhibit various types of isomerism, particularly geometrical and stereochemical isomerism, depending on the structure of the ligand and the coordination geometry of the metal ion.

In octahedral complexes, which are common for many transition metal ions, linear this compound ligands like triethylenetetramine (B94423) (trien) can coordinate in different ways, leading to geometrical isomers. libretexts.orgacs.org For example, trien can bend to occupy adjacent (cis) or opposite (trans) coordination sites around the metal center, giving rise to different geometrical isomers. libretexts.org This is analogous to cis-trans isomerism observed in simpler coordination compounds. libretexts.orgcareerendeavour.com

The structure of the this compound ligand dictates the possible coordination geometries and the types of isomers that can form. Tripodal tetraamines, for instance, often coordinate to a single metal ion through all four nitrogen donor atoms, influencing the resulting complex geometry. researchgate.netresearchgate.net

Chirality and Diastereomer Formation in this compound-Metal Systems

Chirality in this compound-metal complexes can arise from several sources, including the presence of chiral centers within the this compound ligand itself or the arrangement of the ligand around the metal center, creating a chiral coordination complex. researchgate.netmdpi.commdpi.com

When a this compound ligand contains chiral carbon atoms, it can exist as enantiomers or diastereomers. Complexation of such a chiral ligand to a metal ion can lead to the formation of diastereomeric metal complexes. researchgate.netmdpi.compharmacy180.com Diastereomers are stereoisomers that are not mirror images of each other and can have different physical and chemical properties, including different binding affinities and reactivities. mdpi.compharmacy180.comwikipedia.org

The formation of diastereomers is observed when a chiral ligand binds to a metal center, or when two new chiral centers are created upon complex formation, even from achiral starting materials. pharmacy180.com The relative amounts of diastereomers formed can differ, indicating diastereoselectivity in the complexation process. pharmacy180.com Stereochemical control through ligand design is a strategy used to influence the formation and properties of chiral metal complexes. mdpi.comnih.gov

Conformation Analysis of Coordinated Tetraamines

The conformation of a coordinated this compound ligand refers to the spatial arrangement of its atoms, which can change due to rotation around single bonds. Conformational analysis is the study of these different spatial arrangements and their associated energies. drugdesign.org

When a this compound ligand binds to a metal ion, the flexibility of the ligand backbone allows it to adopt various conformations within the coordination sphere. The preferred conformation is influenced by factors such as the coordination geometry of the metal ion, chelate ring strain, and steric interactions between different parts of the ligand and any other co-ligands. libretexts.orgosti.gov

Techniques such as NMR spectroscopy and X-ray diffraction are valuable tools for determining the conformation of coordinated tetraamines in solution and the solid state, respectively. researchgate.netcapes.gov.br Molecular mechanics calculations can also be used to model and predict the stable conformations and the energy barriers to interconversion between them. drugdesign.orgcapes.gov.br

Electronic Structure and Spectroscopic Probing of this compound Complexes

The electronic structure of this compound-metal complexes dictates their physical and chemical properties, including their spectroscopic behavior and reactivity. Various spectroscopic methods provide valuable insights into the coordination environment, bonding, and electronic transitions within these complexes.

Ligand Field Theory and Molecular Orbital Analysis in this compound Systems

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are fundamental tools for understanding the electronic structure of transition metal complexes with this compound ligands. These theories describe the interaction between the metal d-orbitals and the ligand orbitals, leading to the splitting of the d-orbital energy levels. The pattern and magnitude of this splitting, denoted by parameters like Δo (for octahedral complexes) or Δt (for tetrahedral complexes), influence the complex's magnetic properties, electronic absorption spectra, and reactivity.

In this compound complexes, the nitrogen donor atoms are typically considered strong-field ligands, leading to a relatively large splitting of the d-orbitals. MO analysis provides a more detailed picture of the bonding, describing the formation of sigma and pi bonds (or their absence) between the metal and the ligand donor atoms. This analysis helps in understanding the nature of the metal-ligand interaction and the distribution of electron density within the complex. Computational methods, such as Density Functional Theory (DFT), are frequently employed to complement experimental spectroscopic data and provide a deeper understanding of the electronic structure and bonding in this compound complexes. DFT calculations can help explore the electronic structures of complexes and are useful in modeling coordination complexes involving mixed anionic and neutral ligands. rsc.orgnih.gov

Advanced NMR Spectroscopic Elucidation of Solution Structures and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the solution structure, conformation, and dynamics of this compound complexes. core.ac.uk Advanced NMR techniques, including variable-temperature NMR, 2D NMR methods (such as COSY, HSQC, HMBC), and diffusion-ordered spectroscopy (DOSY), provide detailed information about the ligand's coordination mode, the complex's symmetry, and dynamic processes like conformational changes or ligand exchange in solution. researchgate.netresearchgate.netacs.orgacs.orgnsf.gov

Variable-temperature NMR studies can reveal dynamic processes, such as the interconversion between different conformers or the fluxional behavior of the ligand. researchgate.netacs.orgacs.org For instance, variable-temperature 1H NMR spectra can exhibit changes in signal patterns that indicate dynamic processes occurring on the NMR timescale. acs.org NMR crystallography, a related technique, can provide insights into molecular structure, electronic structure, and crystal structure in the solid state. iucr.org J-coupling, observed in NMR spectra, provides information about the nature of the chemical bond between coupled nuclei and can indicate local molecular and electronic structure. iucr.org

Vibrational Spectroscopy (IR, Raman) for Coordination Environment Analysis

Infrared (IR) and Raman spectroscopy are valuable tools for probing the vibrational modes of this compound ligands and their metal complexes, providing information about the coordination environment and the nature of the metal-ligand bonds. grinnell.edud-nb.inforesearchgate.net Changes in the vibrational frequencies of ligand functional groups upon coordination to a metal center can indicate how the ligand is bound and the strength of the metal-ligand interaction.

Metal-ligand stretching frequencies, typically observed in the lower wavenumber region of the spectrum, are particularly informative about the coordination environment. grinnell.eduresearchgate.net For example, bands in the far IR region around 440 cm⁻¹ can relate to metal-nitrogen stretching vibrations in metal-amine complexes. researchgate.net Comparing the IR and Raman spectra of the free ligand and the metal complex helps in assigning vibrational modes and understanding the structural changes upon coordination. The selection rules for IR and Raman activity are different, making these techniques complementary for obtaining a comprehensive picture of molecular vibrations. grinnell.edud-nb.info

Mass Spectrometry for Metal Binding Property Characterization

Mass spectrometry (MS) techniques, particularly electrospray ionization mass spectrometry (ESI-MS), are widely used to characterize this compound complexes, determine their molecular weight, and investigate their metal-binding properties. researchgate.netsoton.ac.ukwestminster.ac.uknih.govchemrxiv.org ESI-MS can provide information about the stoichiometry of the metal-ligand complex formed in solution by detecting intact complex ions. nih.gov

Studies using MS can demonstrate the effects of metal ion addition on this compound ligands and permit a comparison of their metal binding affinities. researchgate.netsoton.ac.uk Native mass spectrometry can detect intact protein complexes and provide information on metal binding and its stoichiometry, while techniques like surface-induced dissociation can further characterize metal binding properties within complex systems. nih.govchemrxiv.org MS-based titration methods can also afford binding stoichiometry and affinity. nih.gov

Redox Behavior and Electrochemistry of this compound-Metal Systems

The redox behavior of this compound-metal complexes is a crucial aspect of their chemistry, influencing their potential applications in catalysis, sensing, and other fields. Electrochemical techniques, such as cyclic voltammetry (CV), are commonly used to study the oxidation and reduction processes of these complexes. rsc.orgsathyabama.ac.innih.govresearchgate.netcapes.gov.brua.es

Cyclic voltammetry provides information about the reversibility of redox processes, the number of electrons transferred, and the formal redox potentials. sathyabama.ac.inresearchgate.net The electrochemical behavior of metal complexes can be monitored by techniques like cyclic voltammetry in various media. nih.gov

Influence of Ligand Architecture on Metal Oxidation States

Macrocyclic this compound ligands, such as cyclam derivatives, are known to often stabilize higher oxidation states of transition metals compared to their acyclic analogues, a phenomenon sometimes referred to as the "macrocyclic effect." rsc.orgmdpi.com The preorganized cavity of macrocyclic ligands can provide a more favorable coordination environment for certain metal ion sizes and oxidation states. nih.gov Variations in chain length in linear tetraamines can also affect the oxidation and reduction behavior of their metal complexes. rsc.org Studies comparing the redox behavior of complexes with open-chain and macrocyclic tetraamines can help elucidate the existence and extent of the macrocyclic effect on redox properties. rsc.org The presence or absence of structural features, such as cross-bridges in macrocycles, can lead to different structural rearrangements upon oxidation or reduction and influence the observed redox behavior. mdpi.com

Data Table Example (Illustrative - specific data would depend on the complexes studied):

| Complex Type (Example) | Metal Ion | Ligand Type (Example) | Technique Used | Key Finding (Example) | Citation |

| [Cu(TETA)]²⁺ | Cu(II) | Acyclic this compound | Cyclic Voltammetry | Cu(II)/Cu(I) redox couple observed | rsc.org |

| [Ni(cyclam)]²⁺ | Ni(II) | Macrocyclic this compound | Cyclic Voltammetry | Stabilization of Ni(III) observed compared to acyclic analog | capes.gov.brmdpi.com |

| [Co( rsc.orgadz)]²⁺ | Co(II) | Bicyclic this compound | Ligand Field Spectroscopy | Pseudo-tetrahedral electronic structure | researchgate.net |

| [Mn(CB-TE1AM)(OH)]²⁺ | Mn(III) | Macrocyclic Tetraamide | Cyclic Voltammetry | Mn(III)/Mn(IV) and Mn(II)/Mn(III) redox couples | acs.org |

Detailed research findings often involve the precise measurement of spectroscopic parameters (e.g., NMR chemical shifts, coupling constants, vibrational frequencies, electronic transition energies) and electrochemical data (e.g., redox potentials, peak currents). These data points, combined with theoretical calculations, allow for detailed analysis of the electronic structure, bonding, and reactivity of this compound-metal complexes.

Reactivity and Mechanistic Investigations of Tetraamine Metal Complexes

Ligand Exchange and Substitution Reactions in Tetraamine Coordination Spheres

Ligand exchange and substitution reactions are fundamental processes in coordination chemistry, influencing the synthesis, stereochemistry, and catalytic activity of metal complexes. libretexts.org In this compound-metal complexes, these reactions involve the replacement of one or more ligands coordinated to the metal center by other incoming ligands. The mechanisms of these reactions are typically inferred from kinetic studies, analysis of intermediate species, and stereochemical outcomes. libretexts.org

Kinetic Studies of Ligand Lability and Inertness

The terms "lability" and "inertness" describe the kinetic properties of metal complexes, referring to the rate at which their ligands are exchanged. Labile complexes undergo rapid ligand substitution, with reactions completing on the timescale of mixing, while inert complexes react slowly, allowing their substitution rates to be measured by conventional techniques. libretexts.orgacs.org This distinction, pioneered by Henry Taube, is based on experimental observations and is crucial for understanding the dynamic behavior of coordination compounds. acs.org

The lability of metal complexes is influenced by factors such as the nature of the metal center (electron configuration, charge, and size), the electronic and steric properties of the ligands, the solvent, and temperature. solubilityofthings.com For six-coordinate complexes, substitution tends to be slow for metal ions where only the non-bonding t2g orbitals are occupied. acs.org Metal complexes with d0, d1, d2, d4 (low spin), d5 (low spin), d6 (low spin), d7 (low spin), d8, and d10 electron configurations can exhibit inertness depending on the ligand field strength and geometry. dalalinstitute.com Conversely, complexes with d0, d1, d2, d4 (high spin), d5 (high spin), d6 (high spin), d7 (high spin), and d10 configurations are often labile. dalalinstitute.com

Kinetic studies on this compound-metal complexes have provided insights into their substitution mechanisms. For instance, studies on the kinetics of ligand substitution in copper(II) complexes with macrocyclic this compound ligands have shown biphasic reaction profiles, indicating multi-step processes. The rate constants can be dependent on the concentration of the incoming ligand for the fast step, while the slow step may be independent of the incoming ligand concentration.

Data from kinetic studies can be presented in tables to compare the lability of different this compound-metal complexes or the influence of various factors on reaction rates.

| Complex | Incoming Ligand | Solvent | Temperature (°C) | kobs (s⁻¹) | Mechanism |

| [CuL(X)] (L = macrocyclic this compound) | N4H2∙2ClO4 | DMF | 25 | kobs(1), kobs(2) | Biphasic |

| [Ni(trien)]2+ acs.org | CN- | Aqueous | - | - | Dissociative? |

Note: Specific kobs values for [CuL(X)] are not provided in the abstract but the biphasic nature is mentioned. The mechanism for [Ni(trien)]2+ exchange with cyanide is inferred from the context of ligand exchange kinetics studies. acs.orgacs.org

Role of this compound Rigidity and Flexibility in Reaction Pathways

The structural properties of this compound ligands, particularly their rigidity and flexibility, play a significant role in the reaction pathways and rates of their metal complexes. Flexible this compound ligands can adopt different conformations, which can influence the steric and electronic environment around the metal center during a reaction. nih.gov This conformational flexibility can be crucial in catalytic cycles where different steps may require distinct ligand geometries for optimal reactivity and selectivity. nih.gov

Rigid this compound ligands, such as certain cross-bridged macrocycles, can enforce a particular coordination geometry and limit conformational changes. researchgate.netmdpi.com This increased rigidity can lead to enhanced thermodynamic and kinetic stability of the metal complexes. researchgate.netmdpi.com Studies comparing the kinetic stability of metal complexes with unbridged and cross-bridged tetraazamacrocycles have shown that rigidity can significantly contribute to complex robustness, provided there is good complementarity between the ligand cavity size and the metal ion. mdpi.com

The flexibility of a ligand can affect the ease of ligand dissociation or association, influencing the mechanism (dissociative, associative, or interchange) of substitution reactions. A rigid ligand might favor a dissociative mechanism by making associative pathways sterically hindered, while a flexible ligand might more readily accommodate the increased coordination number in an associative or interchange mechanism.

Catalytic Transformations Mediated by this compound Metal Complexes

This compound metal complexes are widely employed as catalysts in various organic transformations due to the ability of the this compound ligand to stabilize different oxidation states of the metal and tune its electronic and steric properties. nih.govresearchgate.netCurrent time information in Chatham County, US.google.comresearchgate.net

Mechanisms of C-H Activation and Functionalization

Metal-catalyzed C-H activation and functionalization reactions are powerful tools for the direct transformation of inert C-H bonds into new carbon-heteroatom or carbon-carbon bonds. beilstein-journals.orgscielo.brmdpi.com this compound metal complexes, particularly those involving late transition metals, have been investigated for their activity in these reactions. mdpi.com

Mechanisms for C-H activation by metal complexes generally involve the cleavage of the C-H bond and the formation of a metal-carbon bond. scielo.brmdpi.com Common mechanisms include oxidative addition, sigma-bond metathesis, and concerted metallation-deprotonation (CMD) or amphiphilic metal-ligand activation (AMLA). scielo.brmdpi.comnih.gov The specific mechanism depends on the metal, its oxidation state, the nature of the ligands, and the substrate. scielo.br

This compound ligands can influence the C-H activation pathway by affecting the electron density on the metal center and providing a specific coordination environment. For example, iron(II) complexes of tetradentate amines like TPA (tris(2-pyridylmethyl)amine) and BPMEN (N,N'-bis(2-pyridylmethyl)-N,N'-dimethylethane-1,2-diamine) have been shown to catalyze allylic hydroxyamination of alkenes, likely proceeding via a nitroso-ene mechanism involving a free nitroso intermediate. beilstein-journals.org

Asymmetric Catalysis with Chiral this compound Ligands

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a critical area in modern organic chemistry, particularly for the production of pharmaceuticals and agrochemicals. researchgate.netsigmaaldrich.com Chiral this compound ligands have gained significant attention in asymmetric catalysis due to their robustness, ease of synthesis, and ability to be modified to tune the steric and electronic properties of the resulting metal complexes. researchgate.net

Chiral tetraaza ligands have been successfully employed in various asymmetric transformations. researchgate.net The chirality can be introduced into the this compound framework through various synthetic strategies, often starting from readily available chiral precursors. researchgate.netpsu.edu The resulting chiral metal complexes can induce enantioselectivity in reactions by providing a chiral environment around the metal active site, favoring the formation of one enantiomer over the other.

While some chiral this compound metal complexes have shown promising results in asymmetric catalysis, achieving high enantioselectivity can be challenging and is highly dependent on the specific ligand-metal combination and reaction conditions. For instance, an iron complex with a chiral tetramine (B166960) ligand ((R,R')-PDP) was tested for asymmetric allylic hydroxyamination but showed no asymmetric induction under the tested conditions. beilstein-journals.org

Oxidation and Reduction Chemistry with this compound-Based Catalysts

This compound metal complexes are active catalysts in various oxidation and reduction reactions. The ability of the metal center to undergo changes in oxidation state, stabilized and modulated by the this compound ligand, is key to their activity in redox catalysis. uwec.edu

Metal complexes with this compound ligands can catalyze oxidation reactions by facilitating the transfer of oxygen atoms or electrons to the substrate. For example, certain metal complexes with this compound ligands have been investigated for their role in the catalytic oxidation of organic substrates. researchgate.net

Similarly, this compound metal complexes can catalyze reduction reactions by donating electrons or hydride species to the substrate. The design of the this compound ligand can influence the redox potential of the metal center, thereby tuning its activity in reduction processes.

The specific oxidation or reduction pathway and efficiency are highly dependent on the nature of the metal, the structure of the this compound ligand, and the reaction conditions. Research in this area focuses on developing more efficient and selective this compound-based catalysts for a range of redox transformations.

Photophysical and Photochemical Reactivity of this compound Complexes

Excited State Dynamics and Luminescence Properties

Upon photoexcitation, this compound-metal complexes undergo a series of rapid processes within their excited states, collectively known as excited state dynamics. These dynamics include processes such as vibrational relaxation, intersystem crossing (ISC), and internal conversion wikipedia.orgacs.orgriken.jp. The efficiency and rates of these processes are influenced by factors such as spin-orbit coupling, the energy gap between different electronic states, and the rigidity of the ligand environment provided by the this compound wikipedia.orgriken.jp.

Intersystem crossing, a transition between states of different spin multiplicity, is particularly important in the photophysics of many transition metal complexes, especially those with heavy metal centers like Ru(II) and Ir(III), where strong spin-orbit coupling facilitates this process wikipedia.org. Populating long-lived excited states, such as triplet states, is often a prerequisite for photochemical reactions or luminescence.

Luminescence, the emission of light from an excited state, is a key photophysical property. While many transition metal complexes with amine ligands are not strongly luminescent due to efficient non-radiative decay pathways, certain metal ions and ligand architectures can lead to observable emission. Studies on chromium(III) complexes with macrocyclic this compound ligands, such as cyclam, have shown low-temperature luminescence originating from ligand-field excited states acs.org. Cadmium(II) complexes with tripodal this compound ligands like tris(2-aminoethyl)amine (B1216632) (tren) have also demonstrated luminescence, which can be relevant for sensing applications mdpi.com.

The luminescence properties, including emission wavelength, intensity, and lifetime, are sensitive to the coordination environment. For instance, the presence of certain co-ligands or changes in the ligand structure can alter the energy levels and thus affect the emission characteristics rsc.orgwalshmedicalmedia.com.

Data on the luminescence properties of specific this compound-metal complexes can provide insights into their excited state behavior. For example, the emission maxima and quantum yields can indicate the nature of the emitting state and the efficiency of the radiative decay pathway.

| Complex Type | Metal Ion | Ligand(s) | Emission Maximum (nm) | Notes | Source |

| Trinuclear Complex | Cd(II) | tris(2-aminoethyl)amine (tren) | ~470 | Room temperature photoluminescence | mdpi.com |

| Macrocyclic this compound Complexes | Cr(III) | 1,4,8,11-tetraazacyclotetradecane (cyclam) | Not specified | Low temperature luminescence observed | acs.org |

| Metal-Diimine Complexes (Tetradentate N2O2) | Zn(II), Cd(II) | Schiff base ligands (diimines) | 465-490 | Higher luminescence intensity observed | walshmedicalmedia.com |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a fundamental process that can occur in this compound-metal complexes when light absorption leads to an excited state capable of donating or accepting an electron. This process can be intramolecular, occurring within the same molecule, or intermolecular, involving a separate donor or acceptor species in the surrounding environment uni-regensburg.deresearchgate.net.

This compound ligands can play multiple roles in PET processes. As donor ligands, the nitrogen atoms can be involved in charge-transfer transitions (e.g., LMCT), where electron density is transferred from the ligand to the metal center upon excitation hku.hk. Alternatively, in complexes containing additional chromophoric or redox-active subunits linked by a this compound chain, the this compound can act as a spacer facilitating intramolecular PET between the subunits capes.gov.brsemanticscholar.orgnih.gov.

Studies on systems incorporating this compound linkers have demonstrated that the efficiency of intramolecular PET is influenced by the distance and electronic coupling between the donor and acceptor moieties, as well as the nature of the metal ion coordinated to the this compound capes.gov.brsemanticscholar.org. For instance, in a system with a this compound spacer connecting a dimethylaniline fragment (donor) and an anthracene (B1667546) subunit (acceptor), coordination of Zn(II) brought the subunits into proximity, facilitating intramolecular PET semanticscholar.org.

Metal centers within this compound complexes can also participate directly in PET, either as the photoexcited species or as the electron donor or acceptor. For example, excitation of certain metal-tetraamine complexes can lead to the formation of a charge-separated state, which can then undergo electron transfer with an external redox partner uni-regensburg.deresearchgate.net. The driving force for this electron transfer is a key factor determining its efficiency researchgate.net.

The structure of the this compound ligand, including its flexibility and the nature of any pendant arms or linked groups, significantly impacts the spatial arrangement of redox centers and thus influences the rate and efficiency of photoinduced electron transfer researchgate.netcapes.gov.br. Research findings highlight the importance of structural factors in controlling intramolecular charge transfer and PET in systems involving amine donors capes.gov.br.

| Ligand Name | PubChem CID |

| tris(2-aminoethyl)amine (tren) | 11467 |

| tris(N,N-dimethylaminoethyl)amine (Me6tren) | 16082 |

| 1,4,8,11-tetraazacyclotetradecane (cyclam) | 10472 |

| 3,7-diazanonane-1,9-diamine (2,3,2-tet) | 138203 |

| 1,5,9,13-tetraazabicyclo[7.7.3]nonadecane ( cdnsciencepub.comadz) | 15508974 |

| 2,6,10,14-tetraaza(6,6'')cyclo(2,2':6',2'')terpyridinophane (L) | Not Available |

| C-meso-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (teta) | 6434332 |

| C-rac-5,5,7,12,12,14-hexamethyl-1,4,8,11-tetraazacyclotetradecane (tetb) | 6434333 |

| tris(2-dimethylaminophenyl)amine (LMe) | 25214507 |

Theoretical and Computational Chemistry of Tetraamine Systems

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Bonding Analysis

Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are powerful tools for investigating the electronic structure and bonding within tetraamine compounds and their complexes. These methods allow for the theoretical prediction of molecular properties and provide detailed analyses of the interactions between atoms.

Prediction of Geometric and Electronic Properties

DFT and ab initio calculations are extensively used to predict the optimized geometries and electronic properties of this compound systems. For instance, DFT calculations have been applied to study the structural and bonding properties of cobalt(III) carbonate complexes containing tripodal this compound ligands. These studies have shown that including solvent effects in the calculations is necessary to obtain results that satisfactorily reproduce experimental observations for structural parameters and spectroscopic features. psu.edu Similarly, DFT and time-dependent DFT (TD-DFT) studies on copper(II) complexes with tripodal this compound ligands have investigated ground state geometries and electronic spectra. scirp.org Theoretical studies on complexes based on this compound lithium and its fluorinated derivatives have also utilized DFT to explore structural, electronic, and nonlinear optical properties, predicting significant values of static first hyperpolarizabilities. researchgate.netnih.gov

Analysis of Orbital Interactions and Bond Nature (e.g., NBO studies)

Natural Bond Orbital (NBO) analysis is a common technique used in conjunction with DFT and ab initio calculations to understand the nature of bonding and electronic delocalization in this compound systems. NBO analysis helps to quantify intramolecular charge transfer and delocalization of electron density, which contribute to molecular stability. scirp.orgscirp.org

Studies on copper(II) complexes with tripodal this compound ligands have used NBO analysis to show significant charge transfer from lone pair orbitals on donor atoms of the ligand to the central metal ions and aromatic rings. scirp.orgscirp.org For platinum(II)-tetraamine complexes, NBO analysis has revealed that stability is predominantly achieved through electronic interactions between phenyl groups, and between phenyl/amine groups and the metal ion. nih.gov In theoretical studies of this compound lithium complexes, NBO charge analysis has been performed to justify charge transfer between dopants and the complexant, supporting the alkalide nature of these compounds. researchgate.net Energy decomposition analysis (EDA) and NBO calculations have also been employed to understand the covalency of metal-ligand bonds in complexes, including those with nitrogen-based ligands. rsc.org These analyses provide a detailed picture of how electron density is distributed and shared within the molecule, explaining observed properties and reactivity.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to study the behavior of molecular systems over time or to explore their potential energy surfaces. These methods are particularly useful for understanding the dynamic aspects of this compound systems, including their interactions with solvents and biomolecules.

Understanding Solution-Phase Behavior and Solvent Effects

MD and MC simulations are valuable for investigating the behavior of this compound compounds in solution and the influence of solvent effects. Explicit solvent models in MD simulations allow for the study of solute-solvent interactions and their impact on the solute's conformation and dynamics. nih.govmdpi.comrsc.org Implicit solvent models can also be used to approximate solvent effects at a lower computational cost. arxiv.org

Studies have utilized MD simulations to examine the influence of solvents on the crystal morphology of organic compounds, demonstrating how solvent interactions with crystal faces can alter predicted morphologies compared to vacuum calculations. researchgate.netnih.gov While not exclusively focused on tetraamines, these studies illustrate the capability of MD simulations to capture solvent effects on molecular aggregation and structure in condensed phases. nih.gov Combined quantum mechanical/molecular mechanical (QM/MM) Monte Carlo simulations have also been used to study solvent effects on reaction barriers, highlighting the role of solvent polarization. ias.ac.innih.gov

Ligand-Protein and Ligand-Nucleic Acid Interactions (Non-Clinical Focus)

MD simulations are widely applied to study the interactions between ligands and biological macromolecules like proteins and nucleic acids at a molecular level, without focusing on clinical applications. These simulations can provide insights into binding modes, stability of complexes, and the dynamics of the interactions. nih.govmdpi.comrsc.orgfrontiersin.orgwhiterose.ac.ukbiorxiv.org

While direct examples of MD or MC simulations specifically on this compound ligands interacting with proteins or nucleic acids within a non-clinical context were not extensively detailed in the search results, the general applicability of these methods to ligand-biomolecule interactions is well-established. MD simulations can reveal structural differences upon binding, analyze non-covalent interactions such as hydrogen bonds and salt bridges, and quantify binding free energies. nih.govmdpi.comrsc.org They can also be used to investigate the dynamics of protein-protein or protein-DNA complexes and the role of water molecules at the interaction interface. frontiersin.orgwhiterose.ac.ukbiorxiv.org This allows for a detailed understanding of the molecular recognition processes involved.

Computational Design and Virtual Screening of Novel this compound Ligands

Computational methods, including computational design and virtual screening, are increasingly used in the search for and optimization of novel ligands, including those with this compound motifs. These approaches allow for the rapid exploration of large chemical spaces and the identification of promising candidates for synthesis and experimental testing. researchgate.netsygnaturediscovery.comnuvisan.comnih.govals-journal.com

Computational design approaches can involve tailoring ligands to interact with specific targets by designing molecules with desired interaction profiles. nih.gov For this compound systems, this could involve designing ligands with specific chelating properties for metal ions or with structural features that promote favorable interactions with biological targets. DFT calculations can be integrated into computational design workflows to assess the properties of designed molecules. researchgate.net

Virtual screening involves computationally evaluating large libraries of compounds to identify those likely to bind to a particular target. sygnaturediscovery.comnuvisan.comals-journal.com This can be done using structure-based methods (docking to a known target structure) or ligand-based methods (comparing to known active ligands). sygnaturediscovery.comnuvisan.com While the search results did not provide specific examples of virtual screening campaigns focused solely on identifying novel this compound ligands, the methodology is broadly applicable to screening diverse chemical libraries, which could include or be filtered to contain this compound compounds. sygnaturediscovery.comnuvisan.com Virtual screening can significantly accelerate the early stages of ligand discovery by prioritizing compounds with a higher probability of activity. sygnaturediscovery.comals-journal.com

Predictive Models for Metal Ion Selectivity and Binding Affinity

Predictive models play a vital role in understanding and designing systems involving metal ion interactions with ligands like tetraamines. Computational studies have been instrumental in dissecting the factors that govern metal binding affinity and selectivity in various chemical systems, including those involving nitrogen-donating ligands. nih.gov These factors range from the intrinsic properties of the metal ion and its environment to the characteristics of the ligand itself. nih.gov

Computational techniques, such as Density Functional Theory (DFT) calculations, are widely used to investigate the electronic structure and binding energies of metal-tetraamine complexes. nih.gov These calculations can provide detailed analyses of how the presence and arrangement of the four amino groups influence the electron density distribution within the molecule, thereby affecting its ability to coordinate with metal ions. For instance, computational studies on pyrimidine-2,4,5,6-tetraamine have revealed how the this compound substitution pattern alters the pyrimidine (B1678525) ring's electron density, creating regions of enhanced nucleophilicity favorable for metal coordination processes.

Predictive models for metal ion selectivity often consider factors such as the hard-soft acid-base (HSAB) principle, which helps predict the preference of metal ions (Lewis acids) for ligands (Lewis bases) based on their relative hardness or softness. nih.gov Computational methods can quantify these interactions and provide a more nuanced understanding of selectivity beyond simple empirical rules. While achieving absolute selectivity for a single metal ion in the presence of others with similar characteristics remains challenging, computational approaches aid in designing ligands with improved thermodynamic preference for a target metal. nih.gov

Rational Design for Specific Catalytic or Supramolecular Functions

Computational chemistry is a powerful tool for the rational design of molecules with specific functions, including catalysts and supramolecular assemblies involving tetraamines. simonsfoundation.orgucl.ac.uk By simulating and analyzing the electronic structures and potential reaction pathways, computational methods enable the design of ligands and complexes with tailored properties. wikipedia.org

In catalysis, computational studies can predict key parameters such as activation energy, site reactivity, and thermodynamic properties, which are crucial for designing more efficient catalysts. wikipedia.org For example, computational techniques have been applied to the design of organic electrocatalysts, where tuning the molecular structure and electronic properties is essential for optimizing catalytic activity. ucl.ac.uk this compound-containing ligands can be designed computationally to coordinate with metal atoms in a way that exposes active sites and facilitates specific catalytic reactions, such as hydrogen evolution. ucl.ac.uk

For supramolecular functions, computational investigations help understand the noncovalent interactions and structural properties that govern the self-assembly of complex architectures. acs.orgnih.govresearchgate.net Computational modeling has been used to study the assembly of metal-organic cages, where the aspect ratio and flexibility of this compound subcomponents influence the resulting framework symmetry. nih.gov Analysis of computationally modeled structures provides insights into the factors favoring specific diastereomers in self-assembled structures. nih.gov Furthermore, computational studies can explore the inclusion complexes formed between this compound-based cages and guest molecules, aiding in the design of host-guest systems for molecular recognition and encapsulation. mdpi.com

Mechanistic Computational Studies of this compound-Mediated Reactions

Mechanistic computational studies are crucial for elucidating the step-by-step processes of reactions involving tetraamines, providing detailed insights into transition states, intermediates, and energy barriers. rsc.org These studies often employ quantum mechanical methods, such as DFT, to model reaction pathways and understand the factors that control reactivity and selectivity. nih.govnih.gov

Computational studies have been used to investigate the mechanisms of reactions where tetraamines act as ligands or reactants. For instance, the reduction of cobalt(III) complexes with this compound ligands by hexacyanoferrate(II) has been studied kinetico-mechanistically using computational approaches. researchgate.net These studies can confirm proposed reaction mechanisms, such as outer-sphere electron transfer, and provide insights into the influence of factors like hydrogen bonding on reaction kinetics. researchgate.net

Computational methods are also valuable for studying the decomposition pathways of tetraamines. For example, a combined DFT and chemometrics approach has been used to study the thermal decomposition of hexamethylenetetramine, identifying reaction intermediates and proposing a mechanism involving protonation, ring opening, and sigmatropic rearrangement. rsc.org

Furthermore, computational studies can explore the mechanisms of reactions catalyzed by metal complexes of tetraamines or reactions where tetraamines are involved in supramolecular catalysis. By mapping out potential energy surfaces and identifying transition states, computational chemistry provides a detailed understanding of how this compound systems facilitate chemical transformations.

Advanced Applications and Emerging Technologies of Tetraamine Based Materials

Supramolecular Chemistry and Self-Assembly with Tetraamines

Supramolecular chemistry deals with chemical systems held together by non-covalent bonds, such as hydrogen bonding, pi-pi stacking, and electrostatic interactions. supramolecularevans.com Self-assembly is a key process in supramolecular chemistry where molecules spontaneously organize into ordered structures. supramolecularevans.com Tetraamines play a significant role in this field due to their multiple coordination sites and potential for intricate molecular designs.

Design of Host-Guest Systems and Molecular Receptors

Tetraamine-based structures are employed in the creation of host-guest systems and molecular receptors. wikipedia.org These systems involve a "host" molecule with a cavity that can selectively bind a "guest" molecule or ion through non-covalent interactions. wikipedia.org The multi-amine functionality of tetraamines allows for strong coordination with metal ions, which can then act as nodes in the construction of molecular cages or cavities capable of encapsulating guest species. nih.govresearchgate.net

Research has demonstrated the design of pseudo-cubic coordination cages from rectangular tetra-aniline subcomponents and zinc(II) ions. nih.govnih.govresearchgate.net The resulting cages possess internal cavities capable of binding a range of guest molecules. nih.gov The size, shape, and electronic properties of these cavities can be influenced by the design of the this compound ligand, impacting the efficiency and selectivity of guest binding. nih.gov Studies have explored the binding of various neutral and anionic guests within these adaptable cavities, demonstrating that the cages can accommodate molecules with a wide range of sizes and shapes by undergoing conformational changes. nih.gov

Assembly of Coordination Cages and Helicates

Tetraamines serve as crucial ligands in the self-assembly of complex metallo-supramolecular architectures, such as coordination cages and helicates. nih.govrsc.orgrsc.orgbohrium.com Coordination cages are discrete, often hollow, structures formed by the coordination of metal ions with organic ligands. bohrium.com Helicates are helical structures formed by ligands wrapping around metal ions. rsc.orgacs.org

The self-assembly of Zn8L6 pseudo-cubic coordination cages from rectangular tetra-aniline subcomponents and zinc(II) has been investigated, revealing that the aspect ratio and flexibility of the this compound ligand influence the symmetry of the resulting framework. nih.govnih.govresearchgate.net Different diastereomers with distinct point symmetries (T, Th, S6, or D3) can be formed depending on the relative orientations of the ligand panels and the stereochemistry of the metal centers. nih.govresearchgate.net

Studies also show the formation of dinuclear helicates and tetranuclear tetrahedral cages using ditopic triazole-azine ligands, which can be considered related to tetraamines in their multi-nitrogen donor nature enabling coordination assembly. rsc.org Anion-dependent formation of helicates versus mesocates in triple-stranded complexes incorporating N-donor ligands highlights the influence of guest species on the outcome of the self-assembly process and the resulting metal center configurations. acs.org

Development of Molecular Logic Gates and Switches